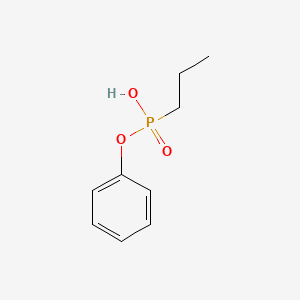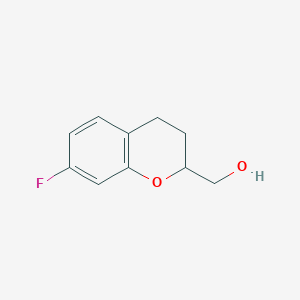
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is a chemical compound belonging to the class of chromenes It is characterized by the presence of a fluorine atom at the 7th position and a methanol group attached to the chromene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol typically involves the reduction of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. The process begins with the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a 10% palladium on carbon (Pd/C) catalyst at normal pressure and room temperature. This yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which is then esterified with ethanolic hydrochloric acid to form ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate. The ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) in a mixture of toluene and benzene to obtain (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The reduction of the corresponding carboxylic acid or ester to form the methanol derivative.
Substitution: The fluorine atom at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxalyl chloride, dichloromethane, dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride), toluene, benzene.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.
Reduction: this compound.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nebivolol, which is used to treat hypertension.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is not well-documented. its derivatives, such as nebivolol, exert their effects by interacting with specific molecular targets and pathways. For example, nebivolol is known to act as a beta-blocker, inhibiting beta-adrenergic receptors and leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol]: A compound with a similar chromene structure but with an additional iminodiethanol group.
6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde: An oxidation product of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol.
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: A related compound with a chloroethanone group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9,12H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWROHPZYHYUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)OC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
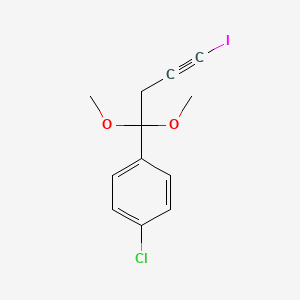
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)
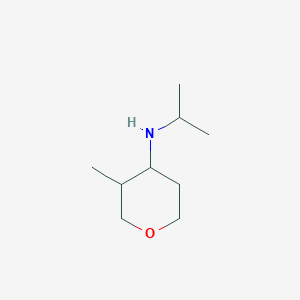
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
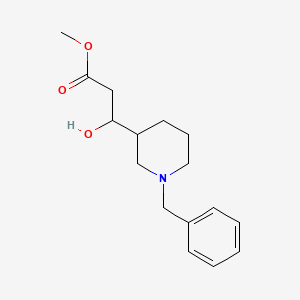
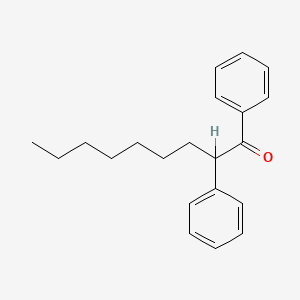
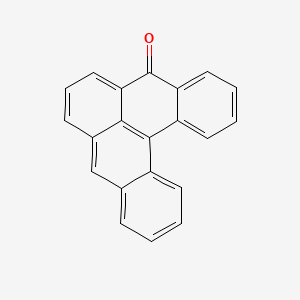
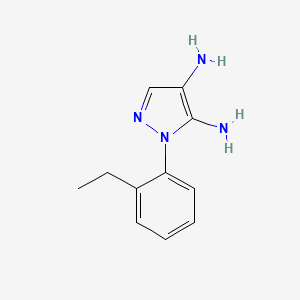
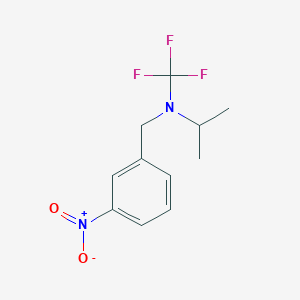
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
